

A Technical Guide to the Spectroscopic Profile of 4,6-Dibromopyridin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dibromopyridin-3-amine

Cat. No.: B189411

[Get Quote](#)

This technical guide provides a comprehensive overview of the expected spectroscopic data for the chemical intermediate, **4,6-Dibromopyridin-3-amine** (CAS No. 50786-37-3). The information herein is intended for researchers, scientists, and drug development professionals to aid in structural elucidation, quality control, and reaction monitoring.

Core Spectroscopic Data

The following sections and tables summarize the key predicted and expected spectroscopic data for **4,6-Dibromopyridin-3-amine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Note: Experimental values may vary depending on the solvent, instrumentation, and acquisition parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. For **4,6-Dibromopyridin-3-amine**, the spectra are expected to be relatively simple, reflecting the limited number of unique protons and carbon atoms in the structure.

Table 1: Predicted ^1H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.05	Singlet	H-2
~7.50	Singlet	H-5
~5.50	Broad Singlet	-NH ₂

Note: The chemical shifts for the amine protons (-NH₂) can be highly variable and depend on solvent, concentration, and temperature. The signal is often broad and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~148.0	C-2
~142.0	C-3
~135.0	C-6
~120.0	C-4
~115.0	C-5

Note: The assignments are based on computational models and analysis of structurally similar brominated aminopyridines.

Infrared (IR) Spectroscopy

As a primary aromatic amine, the IR spectrum of **4,6-Dibromopyridin-3-amine** is expected to show characteristic absorption bands for N-H and C-N bonds, as well as vibrations associated with the substituted pyridine ring.

Table 3: Expected IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3450 - 3300	Medium-Strong	N-H Asymmetric & Symmetric Stretch
3200 - 3000	Medium-Weak	Aromatic C-H Stretch
1630 - 1590	Strong	N-H Scissoring (Bending)
1580 - 1450	Medium-Strong	C=C and C=N Ring Stretching
1340 - 1250	Strong	Aromatic C-N Stretching
900 - 700	Strong	C-H Out-of-plane Bending
700 - 550	Medium	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Expected Mass Spectrometry Data

m/z	Relative Intensity	Assignment
253	High	[M+H] ⁺ (with ²⁸¹ Br)
251	High	[M+H] ⁺ (with ¹⁷⁹ Br, ¹⁸¹ Br)
249	High	[M+H] ⁺ (with ²⁷⁹ Br)
172/170	Medium	[M - Br] ⁺
91	Medium	[M - 2Br] ⁺

Note: The mass spectrum will exhibit a characteristic M, M+2, M+4 isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

- Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra.
- Materials and Equipment:
 - **4,6-Dibromopyridin-3-amine** sample
 - Deuterated solvent (e.g., Chloroform-d, CDCl_3 , or Dimethyl sulfoxide-d₆, DMSO-d_6)
 - High-quality 5 mm NMR tubes
 - NMR Spectrometer (e.g., 400 MHz or higher)
 - Internal standard (e.g., Tetramethylsilane, TMS)
- Procedure:
 - Sample Preparation: Accurately weigh 5-10 mg of the sample for ^1H NMR, or 20-50 mg for ^{13}C NMR, and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
 - Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Collect 16-64 scans for adequate signal-to-noise.
 - ^{13}C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE). Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
 - Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0.00 ppm).
- Objective: To obtain the infrared absorption spectrum to identify functional groups.

- Materials and Equipment:

- 4,6-Dibromopyridin-3-amine sample
- FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
- Potassium Bromide (KBr), spectroscopic grade (if using KBr pellet method).

- Procedure (ATR Method):

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Processing: The final spectrum is automatically generated as absorbance or transmittance after background subtraction.

- Objective: To determine the molecular weight and fragmentation pattern.

- Materials and Equipment:

- 4,6-Dibromopyridin-3-amine sample

- Mass Spectrometer (e.g., with Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS)

- Volatile solvent (e.g., methanol, acetonitrile)

- Procedure (Direct Infusion ESI-MS):

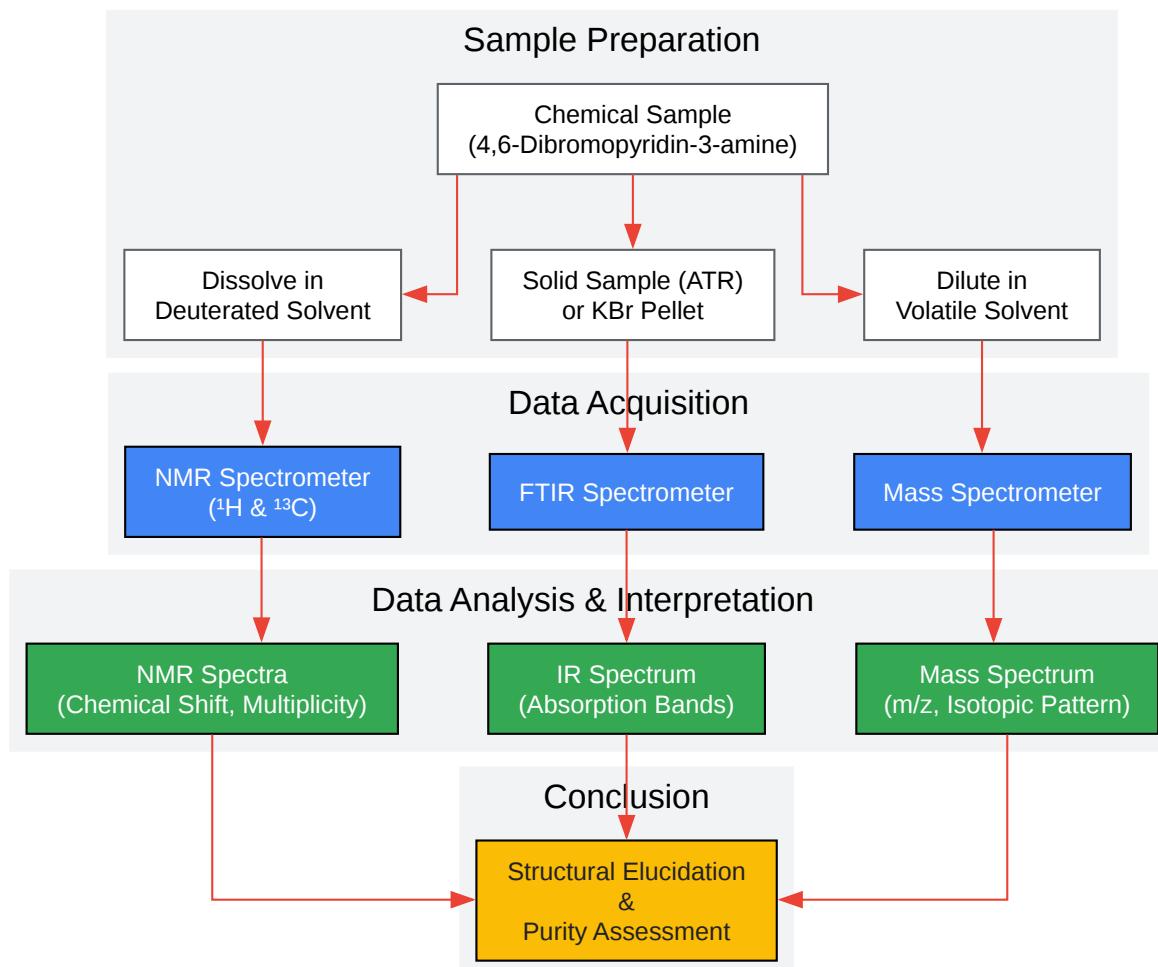
- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

- Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 μ L/min). Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).
- Analysis: Analyze the resulting spectrum to identify the molecular ion peak cluster and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as **4,6-Dibromopyridin-3-amine**.

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic sample preparation, data acquisition, and analysis.

- To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 4,6-Dibromopyridin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189411#spectroscopic-data-for-4-6-dibromopyridin-3-amine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com